20-Hydroxy-leukotriene E4

Enzymology Cytochrome P450 Leukotriene metabolism

20-Hydroxy-leukotriene E4 (20-OH-LTE4, CAS 111844-33-8) is an omega-oxidized metabolite of leukotriene E4 (LTE4), formed by the action of leukotriene-E4 20-monooxygenase (EC 1.14.13.34) using NADPH and molecular oxygen as cofactors. With molecular formula C23H37NO6S and monoisotopic mass 455.23416 Da, it is classified as an eicosanoid lipid mediator within the cysteinyl leukotriene (CysLT) family and arachidonic acid metabolic pathway.

Molecular Formula C23H37NO6S
Molecular Weight 455.6 g/mol
CAS No. 111844-33-8
Cat. No. B051530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroxy-leukotriene E4
CAS111844-33-8
Synonyms(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid
Molecular FormulaC23H37NO6S
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESC(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO
InChIInChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1
InChIKeyBJRMBXPQAMDCMG-CMJQBAFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Hydroxy-leukotriene E4 (CAS 111844-33-8): Product Definition and Pathway Position for Procurement Decision-Making


20-Hydroxy-leukotriene E4 (20-OH-LTE4, CAS 111844-33-8) is an omega-oxidized metabolite of leukotriene E4 (LTE4), formed by the action of leukotriene-E4 20-monooxygenase (EC 1.14.13.34) using NADPH and molecular oxygen as cofactors [1]. With molecular formula C23H37NO6S and monoisotopic mass 455.23416 Da, it is classified as an eicosanoid lipid mediator within the cysteinyl leukotriene (CysLT) family and arachidonic acid metabolic pathway [2]. The compound is a primary alcohol and amino dicarboxylic acid bearing an L-cysteine thioether moiety, structurally distinguished from its parent LTE4 by the addition of a hydroxyl group at the terminal (omega) carbon of the fatty acid chain [3]. It is registered in LIPID MAPS as LMFA03020025 and in ChEBI as CHEBI:28700 [2][3].

Why 20-Hydroxy-leukotriene E4 Cannot Be Substituted by In-Class Cysteinyl Leukotrienes or Alternative Omega-Oxidized Metabolites


Within the cysteinyl leukotriene pathway, 20-OH-LTE4 occupies a unique metabolic checkpoint that is not interchangeable with any single analog. The omega-hydroxylation reaction is catalyzed by a dedicated enzyme (EC 1.14.13.34) that is enzymologically distinct from the leukotriene B4 omega-hydroxylase (EC 1.14.13.30/EC 1.14.14.94), as established by substrate competition and kinetic data [1]. Critically, among the cysteinyl leukotrienes, only LTE4 and its N-acetyl derivative serve as substrates for this reaction—LTC4 and LTD4 are not converted to omega-oxidized products [1]. Furthermore, 20-OH-LTE4 represents the first committed intermediate in the inactivation cascade, positioned between the biologically active parent LTE4 and the fully inactive downstream metabolite 20-COOH-LTE4 [2]. Substituting 20-OH-LTE4 with LTE4, 20-COOH-LTE4, or a distinct leukotriene class member (e.g., LTB4 or its omega-metabolites) would therefore confound pathway-specific analysis, enzyme activity measurement, or biomarker quantification owing to fundamentally different enzymatic origins, biological activities, and analytical properties [1][2].

Quantitative Differential Evidence for 20-Hydroxy-leukotriene E4 Against Closest Comparators: A Procurement-Focused Evidence Guide


Enzymatic Origin: Distinct Omega-Hydroxylase from the LTB4 20-Hydroxylase System

The enzyme that generates 20-OH-LTE4—leukotriene-E4 20-monooxygenase (EC 1.14.13.34)—is a distinct catalytic entity from the leukotriene-B4 20-monooxygenase (EC 1.14.13.30/EC 1.14.14.94) that produces 20-OH-LTB4. Örning (1987) demonstrated this distinction through substrate competition experiments and divergent kinetic properties, establishing that the two hydroxylase activities reside on separate enzymes [1]. The IUBMB Enzyme Commission subsequently ratified this separation, noting: 'Not identical with EC 1.14.13.30 leukotriene-B4 20-monooxygenase' [2]. This means that 20-OH-LTE4 cannot be used as a surrogate for 20-OH-LTB4 pathway activity, and vice versa—a critical consideration for experimental design relying on enzyme-specific readouts.

Enzymology Cytochrome P450 Leukotriene metabolism

CysLT Family Substrate Selectivity: LTC4 and LTD4 Are Not Omega-Hydroxylase Substrates

Örning (1987) demonstrated that within the cysteinyl leukotriene family, only LTE4 and N-acetyl-LTE4 undergo omega-hydroxylation to yield 20-OH-LTE4 and its N-acetyl congener. In direct contrast, leukotrienes C4 (LTC4) and D4 (LTD4) were not converted into any ω-oxidized metabolites under identical incubation conditions [1]. This substrate selectivity is mechanistically dictated by the requirement for prior proteolytic removal of the γ-glutamyl residue (by γ-glutamyl transpeptidase) and the glycyl residue (by dipeptidase) from LTC4 via LTD4 to yield LTE4, which is the minimal CysLT structure recognized by the omega-hydroxylase [2]. Consequently, 20-OH-LTE4 serves as a specific reporter of LTE4 formation and subsequent omega-oxidation, and cannot be generated from or substituted by LTC4 or LTD4.

Substrate specificity Cysteinyl leukotrienes Metabolic pathway

Metabolic Rate Differential: N-Acetyl-LTE4 Is Omega-Hydroxylated 6-Fold Slower Than LTE4

The N-acetylated form of LTE4 (N-AcLTE4), which represents a competing branch of LTE4 metabolism, is also a substrate for the omega-hydroxylase but is transformed at a substantially reduced rate. Örning (1987) reported that N-acetyl-LTE4 was converted by the omega-hydroxylase system at a rate six times lower than that of LTE4 itself [1]. The IUBMB annotation for EC 1.14.13.34 corroborates this, stating the enzyme 'also acts on N-acetyl-leukotriene E4, but more slowly' [2]. This 6-fold kinetic differential means that, under conditions where both substrates are present, LTE4 preferentially enters the omega-oxidation pathway, while N-acetyl-LTE4 may accumulate. For researchers quantifying 20-OH-LTE4 as a metabolic endpoint, the presence of N-acetyltransferase activity in the experimental system may divert substrate away from omega-hydroxylation, reducing 20-OH-LTE4 yield.

Enzyme kinetics N-acetylation Metabolic flux

Subcellular Compartmentation of 20-OH-LTE4 Oxidation: Microsomes Exhibit ≥18-Fold Lower Dehydrogenase Activity Than Cytosol

The second step in the omega-oxidation cascade—conversion of 20-OH-LTE4 to 20-COOH-LTE4—is catalyzed by an NAD+-dependent ω-hydroxy-leukotriene E dehydrogenase. Örning (1987) quantified this activity across subcellular fractions and found that liver microsomes contained at least 18 times less ω-hydroxy-LTE4 dehydrogenase activity than liver cytosol [1]. This striking compartmentation has direct experimental consequences: in microsomal preparations, 20-OH-LTE4 accumulates as the predominant product because the dehydrogenase step is rate-limiting, whereas in cytosolic or whole-cell systems, it is rapidly oxidized to 20-COOH-LTE4. This differential stability makes 20-OH-LTE4 a microsome-enriched analyte that requires compartment-specific extraction protocols for accurate quantification.

Subcellular fractionation Dehydrogenase Metabolic stability

Biological Activity Gradient: 20-OH-LTE4 Occupies the Functional Transition Between Active LTE4 and Inactive 20-COOH-LTE4

Samhoun et al. (1989) established the pharmacological activity hierarchy of LTE4 metabolites in guinea-pig and human isolated airway preparations. LTE4 contracted guinea-pig trachea (GPT), guinea-pig lung parenchyma (GPP), human lung parenchyma (HP), and human bronchus (HBr) in a dose-dependent manner across the range of 0.01–30 nmol. In contrast, 20-carboxy-LTE4 (20-COOH-LTE4), the immediate downstream oxidation product of 20-OH-LTE4, was completely inactive at doses of 0.3–30 nmol in all tissues tested (GPT, GPP, and HBr) [1]. Although 20-OH-LTE4 itself was not directly assayed in this study, it occupies the obligate intermediate position in the metabolic sequence from active LTE4 to inactive 20-COOH-LTE4, a transition that the authors concluded 'appears to result in inactivation of leukotrienes' [1]. This functional gradient is reinforced by Keppler et al. (1989), who characterized omega-oxidation with subsequent beta-oxidation as 'the major pathway for inactivation and degradation of leukotrienes' [2].

Pharmacology Airway contraction Structure-activity relationship

Validated Use as Synthetic Analytical Standard for Biliary and Urinary Metabolite Identification in Primates

20-OH-LTE4 was prepared by total chemical synthesis alongside 20-COOH-LTE4, 18-carboxy-19,20-dinor-LTE4, and 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-LTE4, and deployed as authentic standards for the identification of biliary and urinary metabolites following intravenous administration of [3H]-LTC4 (10 μCi kg⁻¹) in the cynomolgus monkey [1]. Within 24 hours, 14.8 ± 2.1% (n = 4) of the administered radioactivity was excreted in urine, with 61% of this urinary radioactivity consisting of material more polar than LTE4 on reversed-phase HPLC [1]. These polar metabolites co-eluted with the synthetic standards, confirming the in vivo relevance of the omega-oxidation pathway. Huber et al. (1990) subsequently demonstrated that ω-hydroxy-LTE4 and ω-carboxy-LTE4 are also detectable in human bile and urine following intravenous LTC4 administration, establishing 20-OH-LTE4 as a validated analytical reference for both preclinical and clinical leukotriene metabolism studies [2].

Analytical chemistry Metabolite identification In vivo metabolism

Optimal Application Scenarios for 20-Hydroxy-leukotriene E4 Based on Quantitative Differentiation Evidence


Enzymatic Assay Development for Leukotriene-E4 20-Monooxygenase (EC 1.14.13.34) Activity

20-OH-LTE4 is the obligate reaction product for quantifying the activity of leukotriene-E4 20-monooxygenase (EC 1.14.13.34). Because this enzyme is enzymologically distinct from the LTB4 20-hydroxylase system (EC 1.14.13.30/EC 1.14.14.94) [Örning 1987, IUBMB EC 1.14.13.34], laboratories developing CYP4F-subfamily activity assays require authentic 20-OH-LTE4 as both the product standard for calibration and as a reference for HPLC retention time or MS/MS transition verification. The compound's accumulation in microsomal preparations (due to ≥18-fold lower dehydrogenase activity vs. cytosol) makes it particularly suitable as the primary readout in microsome-based activity assays [Örning 1987]. [1][2]

Cysteinyl Leukotriene Omega-Oxidation Pathway-Specific Metabolite Profiling by LC-MS/MS

Because only LTE4 and N-acetyl-LTE4 (not LTC4 or LTD4) serve as substrates for omega-hydroxylation [Örning 1987], 20-OH-LTE4 provides a pathway-specific biomarker that is not confounded by upstream CysLT species. For lipid mediator profiling studies employing UPLC-MS/MS, authentic 20-OH-LTE4 standard is required to establish retention time, optimize MRM transitions, and generate calibration curves for quantification in biological matrices (bile, urine, plasma, or tissue homogenates). Its use as a synthetic standard has been validated in both primate and human in vivo tracer studies, confirming its applicability across preclinical and clinical settings [Ball/Keppler, primate study; Huber et al. 1990, human study]. [1][2][3]

Pharmacological Studies of Leukotriene Inactivation Mechanisms and Receptor Signaling Attenuation

20-OH-LTE4 represents the first committed step in the metabolic inactivation of cysteinyl leukotrienes. Samhoun et al. (1989) demonstrated that while LTE4 retains significant contractile activity on guinea-pig and human airway smooth muscle, further omega-oxidation to 20-COOH-LTE4 results in complete loss of activity at doses up to 30 nmol [Samhoun et al. 1989]. Keppler et al. (1989) confirmed that omega-oxidation with subsequent beta-oxidation constitutes the major inactivation and degradation pathway for leukotrienes [Keppler et al. 1989]. Researchers investigating the structure-activity relationship of CysLT receptor engagement, or the pharmacological consequences of impaired peroxisomal leukotriene degradation, require 20-OH-LTE4 as a reference standard representing the partially inactivated intermediate state that cannot be substituted by LTE4 (fully active) or 20-COOH-LTE4 (fully inactive). [1][2]

Subcellular Compartment-Specific Analysis of Leukotriene Metabolic Flux

The ≥18-fold differential in ω-hydroxy-LTE4 dehydrogenase activity between microsomes and cytosol [Örning 1987] makes 20-OH-LTE4 a compartment-specific analyte. In studies examining the subcellular organization of leukotriene catabolism—particularly those investigating the role of peroxisomes vs. microsomes in beta-oxidation of omega-carboxylated leukotrienes—authentic 20-OH-LTE4 standard is indispensable for quantifying the microsomal omega-hydroxylation product independently of the cytosolic dehydrogenase product (20-COOH-LTE4). This compartment-specific quantification is critical for understanding disease states such as peroxisome deficiency disorders, where impaired degradation leads to accumulation of biologically active leukotrienes [Keppler et al. 1989]. [1][2]

Quote Request

Request a Quote for 20-Hydroxy-leukotriene E4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.